Home > Products > Screening Compounds P52585 > 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide
2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide -

2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide

Catalog Number: EVT-4650036
CAS Number:
Molecular Formula: C23H23ClFN5O2
Molecular Weight: 455.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[3-[4-(3-chlorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-fluorobenzyl)acetamide is a synthetic compound specifically designed and studied for its potential as an inhibitor of the chemokine receptor CCR5. [] Chemokine receptors play a critical role in inflammatory and immune responses. CCR5, in particular, is involved in the entry of the human immunodeficiency virus (HIV) into host cells. [] Therefore, compounds like 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-fluorobenzyl)acetamide are of significant interest in research exploring novel strategies to combat HIV infection. []

Synthesis Analysis

The synthesis of 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-fluorobenzyl)acetamide is described in the provided papers with specific emphasis on the detailed steps involved. [] While a complete step-by-step breakdown of the synthesis process is not explicitly provided, the paper highlights the use of various chemical reactions, including substitution, cyclization, and acylation reactions. [] The synthesis process utilizes commercially available starting materials and involves a multi-step process with purification and characterization of intermediates. []

Molecular Structure Analysis

The molecular structure of 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-fluorobenzyl)acetamide is characterized by its specific arrangement of functional groups and their spatial orientation. [] It consists of a pyridazinone core substituted with a piperazine moiety linked to a 3-chlorophenyl group and an acetamide side chain connected to a 4-fluorobenzyl group. [] The precise spatial arrangement of these groups is crucial for the compound's interaction with its target, the CCR5 receptor. [] The structural details of the compound are confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. []

Mechanism of Action

The mechanism of action of 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-fluorobenzyl)acetamide is primarily attributed to its ability to antagonize the CCR5 chemokine receptor. [] It binds to the receptor, preventing the binding of its natural ligands, chemokines CCL3, CCL4, and CCL5. [] This antagonism disrupts the signaling cascade initiated by these chemokines, interfering with their role in inflammatory and immune responses. [] The compound's specific interactions with the CCR5 receptor are likely guided by the spatial arrangement of its functional groups, allowing it to fit into the receptor's binding pocket and block chemokine binding. []

Applications

The primary scientific application of 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-fluorobenzyl)acetamide lies in its potential as a CCR5 antagonist for HIV research. [] By blocking CCR5, this compound could potentially inhibit HIV entry into host cells, thereby contributing to new therapeutic strategies against HIV infection. [] Beyond HIV research, this compound could be valuable in studying the broader roles of CCR5 in inflammatory and immune responses, potentially leading to new insights into diseases like rheumatoid arthritis and multiple sclerosis, where CCR5 plays a role. []

Future Directions

Future research on 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-fluorobenzyl)acetamide should focus on several key areas. [] A detailed investigation of its in vitro and in vivo efficacy against HIV is crucial to determine its potential as a therapeutic agent. [] Further exploration of its interactions with CCR5, potentially through structural studies, would provide a deeper understanding of its mechanism of action. [] Additionally, evaluating its broader effects on inflammatory and immune responses could reveal potential applications beyond HIV research. [] Finally, studying its pharmacokinetic and toxicological profiles is essential for assessing its safety and feasibility for clinical development. []

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist that has shown promising results in relieving joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis . In a rat model of adjuvant-induced arthritis, MF498 effectively inhibited inflammation, demonstrating similar efficacy to a selective cyclooxygenase 2 (COX-2) inhibitor . Additionally, MF498 displayed comparable efficacy to a nonsteroidal anti-inflammatory drug (diclofenac) and a selective microsomal prostaglandin E synthase-1 inhibitor in alleviating osteoarthritis-like pain in guinea pigs .

Properties

Product Name

2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide

Molecular Formula

C23H23ClFN5O2

Molecular Weight

455.9 g/mol

InChI

InChI=1S/C23H23ClFN5O2/c24-18-2-1-3-20(14-18)28-10-12-29(13-11-28)21-8-9-23(32)30(27-21)16-22(31)26-15-17-4-6-19(25)7-5-17/h1-9,14H,10-13,15-16H2,(H,26,31)

InChI Key

YDDJNGRERCSDEB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)F

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.